amine CAS No. 1206115-19-6](/img/structure/B603077.png)
[(5-Bromo-2,4-dimethylphenyl)sulfonyl](3-methoxypropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(5-Bromo-2,4-dimethylphenyl)sulfonyl](3-methoxypropyl)amine is a chemical compound with a complex structure that includes a bromine atom, a methoxypropyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Bromo-2,4-dimethylphenyl)sulfonyl](3-methoxypropyl)amine typically involves the bromination of a precursor compound followed by the introduction of the methoxypropyl and sulfonamide groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
[(5-Bromo-2,4-dimethylphenyl)sulfonyl](3-methoxypropyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
[(5-Bromo-2,4-dimethylphenyl)sulfonyl](3-methoxypropyl)amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(5-Bromo-2,4-dimethylphenyl)sulfonyl](3-methoxypropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(3-methoxypropyl)-2-pyridinamine
- 5-bromo-N-(3-methoxypropyl)-2-methylbenzamide
Uniqueness
Compared to similar compounds, [(5-Bromo-2,4-dimethylphenyl)sulfonyl](3-methoxypropyl)amine is unique due to its specific functional groups and structural configuration
Properties
CAS No. |
1206115-19-6 |
|---|---|
Molecular Formula |
C12H18BrNO3S |
Molecular Weight |
336.25g/mol |
IUPAC Name |
5-bromo-N-(3-methoxypropyl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C12H18BrNO3S/c1-9-7-10(2)12(8-11(9)13)18(15,16)14-5-4-6-17-3/h7-8,14H,4-6H2,1-3H3 |
InChI Key |
KLXDYSPHWPXBRB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCCCOC)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B602994.png)
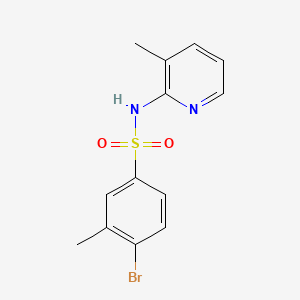
![1-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B602999.png)
![3,5-Dimethyl-1-[(4-propoxynaphthyl)sulfonyl]pyrazole](/img/structure/B603000.png)
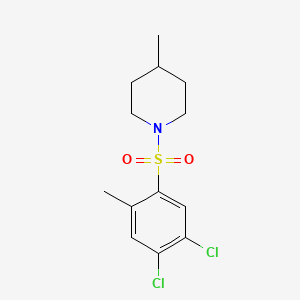
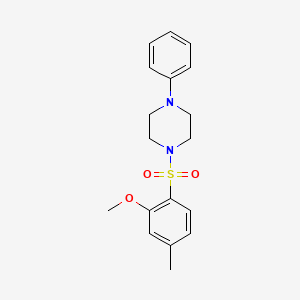
amine](/img/structure/B603005.png)
amine](/img/structure/B603007.png)
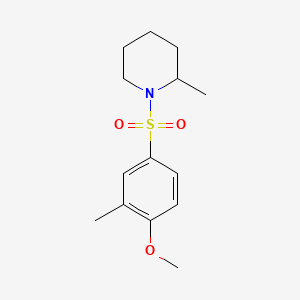

amine](/img/structure/B603014.png)
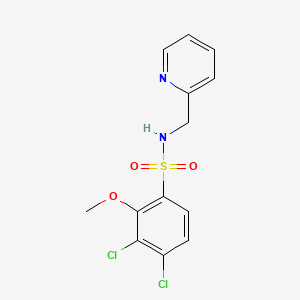
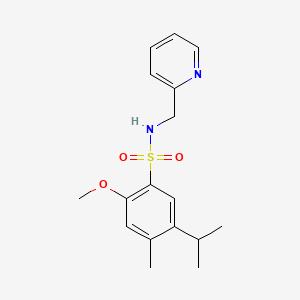
![{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-pyridylmethyl)amine](/img/structure/B603017.png)
